1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one
Description
1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with amino (–NH₂) and mercapto (–SH) groups at positions 5 and 2, respectively.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
PVGGMUAAYJNSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)S)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopropanone Derivatives
The following table and analysis compare 1-(5-Amino-2-mercaptophenyl)-2-bromopropan-1-one with four structurally related compounds based on substituents, synthesis, and applications.
Structural and Electronic Differences
- Aromatic Substituents: The target compound’s 5-amino-2-mercaptophenyl group introduces both electron-donating (–NH₂) and weakly acidic (–SH) functionalities, which may influence its reactivity in nucleophilic substitutions or metal coordination. In contrast, the 1,3-benzodioxole ring in provides electron-rich aromaticity, enhancing stability in radical reactions .
- Heterocyclic vs. Polycyclic Groups : The azetidine-containing derivative exhibits strained ring geometry, favoring ring-opening reactions, while the adamantane derivative offers rigid hydrophobicity for material science applications.
Research Findings and Limitations
- Quantum Chemical Insights : Studies on analogous chalcones (e.g., (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) reveal that bromine’s electronegativity lowers HOMO-LUMO gaps, enhancing charge transfer interactions . Similar effects may apply to the target compound.
- Spectroscopic Data : FT-IR and NMR data for azetidine derivatives confirm bromine’s inductive effects on carbonyl stretching frequencies (∼1700 cm⁻¹), which could guide characterization of the target compound.
- Gaps in Evidence: No direct experimental data (e.g., crystallography, bioactivity) exist for the target compound. Comparative predictions rely on substituent electronic profiles and analog studies .
Notes
Synthesis Challenges : The –SH group in the target compound may require protective strategies (e.g., thioether formation) during synthesis to prevent oxidation .
Future Directions : Computational modeling (e.g., DFT) and biological screening are recommended to validate the target compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
